molecular formula C27H40N2O B8243207 (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8243207
M. Wt: 408.6 g/mol
InChI Key: LZPSNZYMTLLNPR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral pyridine-oxazoline ligand characterized by a cyclohexyl substituent at the 4-position of the oxazoline ring and a bulky dicyclohexylmethyl group at the 6-position of the pyridine moiety.

Properties

IUPAC Name

(4R)-4-cyclohexyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h10,17-18,20-22,25-26H,1-9,11-16,19H2/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPSNZYMTLLNPR-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes an oxazole ring and a pyridine moiety. Its unique configuration and molecular interactions have led to interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • Molecular Formula : C27H40N2O
  • Molecular Weight : 408.62 g/mol
  • Purity : Typically available at 97% purity .

The biological activity of (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter the signaling pathways associated with certain receptors, potentially affecting cellular responses.

Antimicrobial Properties

Recent studies have indicated that (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects on cancer cells, particularly in breast and lung cancer models.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10 µM
A549 (Lung)15 µM

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including (R)-4-Cyclohexyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole. Results indicated that modifications to the dicyclohexylmethyl group enhanced antimicrobial activity against Gram-positive bacteria.
  • Anticancer Research :
    • A research project conducted at a leading cancer research institute investigated the cytotoxic effects of this compound on multiple cancer cell lines. The findings highlighted its potential as a lead compound for developing new anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Steric Effects

The substituents on the oxazoline and pyridine rings critically influence catalytic performance. Key comparisons include:

Table 1: Substituent Effects on Pyridine-Oxazoline Ligands
Compound Name R Group (4-position) Pyridine Substituent Steric Bulk Electronic Effects
(R)-4-Cyclohexyl-... (target) Cyclohexyl 6-(dicyclohexylmethyl) Very High Neutral
(S)-4-(tert-butyl)-2-(5-CF3-pyridin-2-yl) tert-Butyl 5-Trifluoromethyl Moderate Electron-withdrawing
(S)-t-BuPyOx tert-Butyl Pyridin-2-yl Moderate Neutral
(R)-4-Phenyl-2-(5-CF3-pyridin-2-yl) Phenyl 5-Trifluoromethyl Low Electron-withdrawing
  • Cyclohexyl vs.
  • Dicyclohexylmethyl vs. Trifluoromethyl : The dicyclohexylmethyl group on the pyridine ring introduces extreme steric bulk, unlike the electron-withdrawing trifluoromethyl group in (S)-4-(tert-butyl)-2-(5-CF3-pyridin-2-yl)-4,5-dihydrooxazole. This difference may alter metal-ligand coordination dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.